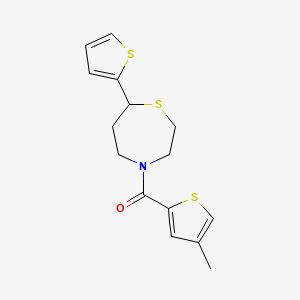

(4-Methylthiophen-2-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

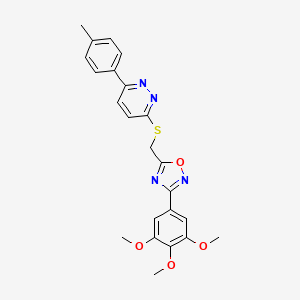

The compound “(4-Methylthiophen-2-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone” is a complex organic molecule that contains several interesting functional groups. It has two thiophene rings, which are five-membered rings containing four carbon atoms and a sulfur atom . These rings are part of a larger structure that also includes a thiazepane ring, a seven-membered ring containing one nitrogen and one sulfur atom .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the thiophene and thiazepane rings. Thiophene rings can be synthesized through several methods, including the Gewald reaction, the Paal-Knorr synthesis, the Fiesselmann synthesis, and the Hinsberg synthesis . The synthesis of thiazepane rings is less common and might involve specialized techniques .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene and thiazepane rings would give the molecule a certain degree of rigidity, while the methanone group would introduce a polar character to the molecule .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. The thiophene rings might undergo electrophilic aromatic substitution reactions, while the thiazepane ring might be involved in nucleophilic substitution reactions .Applications De Recherche Scientifique

- Application : By brominating 4,7-di(thiophen-2-yl)-[1,2,5]thiadiazolo[3,4-d]pyridazine and coupling it with carbazoleboronic acid, researchers synthesized 4,7-bis(5-(9-hexyl-9H-carbazol-3-yl)thiophen-2-yl)-[1,2,5]thiadiazolo[3,4-d]pyridazine. This compound exhibits fluorescence in the near-infrared (NIR) region, making it a promising material for active emitting layers in NIR organic light-emitting diodes (OLEDs) .

- Application : The synthesis of thiophene derivatives, including (4-Methylthiophen-2-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone, contributes to the development of novel materials for optoelectronic devices .

- Application : Researchers have synthesized related compounds and evaluated their cytotoxicity on human tumor cell lines. These findings highlight the potential of thiazole-based molecules, including our compound, in cancer research .

Organic Photovoltaics (OPVs)

Thiophene Derivatives Synthesis

Antitumor and Cytotoxic Activity

Mécanisme D'action

The mechanism of action of this compound would depend on its intended use. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological targets in the body. Unfortunately, without specific information on the intended use of this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

Propriétés

IUPAC Name |

(4-methylthiophen-2-yl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NOS3/c1-11-9-14(20-10-11)15(17)16-5-4-13(19-8-6-16)12-3-2-7-18-12/h2-3,7,9-10,13H,4-6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLZAWLHSDGSQQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)N2CCC(SCC2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NOS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methylthiophen-2-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[({[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]thio}acetyl)amino]thiophene-2-carboxylate](/img/structure/B2847418.png)

![N-(2-methoxyethyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2847422.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)-2-oxoacetamide](/img/structure/B2847423.png)

![N-(4-(4-methoxypiperidin-1-yl)phenyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2847431.png)

![N-butyl-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2847432.png)